Pentacene
Overview
Description
Pentacene is a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This highly conjugated compound is known for its deep blue color and is widely studied as an organic semiconductor. This compound is particularly notable for its use in organic field-effect transistors and other electronic devices due to its favorable electronic properties .
Mechanism of Action
Target of Action
Pentacene, a polycyclic aromatic hydrocarbon, consists of five linearly-fused benzene rings . The primary target of this compound is the electronic structure of organic semiconductors. Due to its π-conjugated electronic structure, this compound has shown promise as a semiconductor in thin-film transistors and field-effect transistors .
Mode of Action
This compound interacts with its targets by generating excitons upon absorption of ultra-violet (UV) or visible light . This interaction makes this compound very sensitive to oxidation . The compound’s mode of action is also influenced by its highly conjugated structure, which allows for efficient charge transport .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of excitons upon absorption of UV or visible light . The exciton behavior in this compound can be modulated by the aggregation extent in thin-film morphology . The intermolecular exciton coupling in this compound varies with the increasing admixture of other compounds, such as tetracene .
Result of Action
The result of this compound’s action is the generation of excitons, which are quasi-particles formed from an electron and a hole bound together by electrostatic interaction . This process is crucial for the operation of organic semiconductors. This compound is sensitive to oxidation, and exposure to air and light can lead to its degradation .
Action Environment
The action, efficacy, and stability of this compound are significantly influenced by environmental factors. For instance, the presence of air and visible or UV light can lead to the photooxidation of this compound . Specifically, using hydrogen as the carrier gas results in pure this compound crystals, while other gases like argon and nitrogen result in dihydrothis compound–this compound cocrystals .
Preparation Methods
Pentacene can be synthesized through various methods. One classic method involves the Elbs reaction, where a suitable precursor undergoes a series of reactions to form this compound. Another method involves the extrusion of a small volatile component, such as carbon monoxide, from a precursor at elevated temperatures . Industrial production often employs physical vapor transport processes to obtain highly pure this compound crystals. This method uses hydrogen as a carrier gas to suppress the formation of impurities .
Chemical Reactions Analysis
Pentacene undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is highly sensitive to oxidation, especially in the presence of ultraviolet or visible light, which leads to the formation of pentacenequinone . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like tin(II) chloride in the presence of hydrochloric acid . The major products formed from these reactions include various oxidized and reduced derivatives of this compound.
Scientific Research Applications
Pentacene has a wide range of scientific research applications. In chemistry, it is used as a benchmark organic semiconductor in thin-film organic electronic devices due to its π-conjugated electronic structure and high charge carrier mobility . In biology and medicine, this compound derivatives are explored for their potential use in organic light-emitting diodes and photovoltaic devices . In industry, this compound is used in the development of organic field-effect transistors and other electronic devices .
Comparison with Similar Compounds
Pentacene is part of the acene series, which includes other compounds like tetracene (four fused benzene rings) and hexacene (six fused benzene rings). Compared to these similar compounds, this compound is unique due to its optimal balance of stability and electronic properties, making it highly suitable for use in organic electronic devices . Other similar compounds include anthracene and naphthalene, which have fewer fused benzene rings and different electronic properties .
Properties
IUPAC Name |
pentacene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-2-6-16-10-20-14-22-12-18-8-4-3-7-17(18)11-21(22)13-19(20)9-15(16)5-1/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIUAWYAILUBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=CC=CC5=CC4=CC3=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
78260-42-1 | |
Record name | Pentacene, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78260-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7059648 | |
Record name | Pentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Deep blue solid with violet luster; [Merck Index] | |
Record name | Pentacene | |
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URL | https://haz-map.com/Agents/8635 | |
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CAS No. |
135-48-8 | |
Record name | Pentacene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pentacene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PENTACENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90784 | |
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Record name | Pentacene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentacene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentacene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FQU5HA0UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Pentacene (C22H14) is a polycyclic aromatic hydrocarbon consisting of five linearly fused benzene rings. Its molecular weight is 278.35 g/mol.
ANone: Various spectroscopic techniques are employed to analyze this compound, including:
- Infrared (IR) Spectroscopy: Identifies functional groups and analyzes molecular vibrations. []
- Raman Spectroscopy: Provides complementary information to IR, particularly sensitive to changes in molecular symmetry and crystallinity. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the absorption and transmission of light, revealing electronic transitions and band gap information. [, ]
- X-ray Diffraction (XRD): Determines the crystal structure and orientation of this compound thin films. [, , ]
- Atomic Force Microscopy (AFM): Provides high-resolution images of surface morphology, revealing grain size and film roughness. [, , , ]
ANone: this compound's interaction with substrates significantly influences its film growth and electronic properties.
- Gold (Au): this compound exhibits dewetting on bare gold substrates, forming 3D islands with varying molecular orientations depending on the substrate's roughness. Precoating gold with self-assembled monolayers (SAMs) promotes quasi-layer-by-layer growth with an upright molecular orientation. []
- Silicon Dioxide (SiO2): this compound forms standing molecular layers on SiO2, leading to a higher surface potential compared to the substrate. The interface is characterized by partial Fermi level pinning and the presence of hole traps. []
- Germanium Sulfide (GeS): Unlike SiO2, this compound molecules lie flat on GeS(0001) surfaces, showcasing the substrate's impact on molecular orientation. []
ANone: Deposition techniques significantly impact this compound film characteristics:
- Vacuum Evaporation: Enables highly ordered, crystalline films with high charge carrier mobilities, crucial for high-performance OFETs. [, ]
A: this compound is susceptible to degradation in the presence of oxygen and light, limiting its practical applications. [, , ]
ANone: Several approaches enhance this compound stability:
- Chemical Modification: Introducing bulky substituents at specific positions (e.g., 6,13-positions) hinders oxygen attack and enhances photostability. [, , , ]
- Encapsulation: Protective layers like SiO2 or Parylene C prevent exposure to oxygen and moisture, enhancing device lifetime. [, ]
- Device Architecture: Inverted device structures can reduce degradation pathways compared to conventional architectures. [, ]
ANone: this compound's semiconducting properties make it suitable for:
- Organic Field-Effect Transistors (OFETs): this compound serves as the active channel material in OFETs, enabling low-cost, flexible electronics. [, , , ]
- Organic Solar Cells: this compound acts as a donor material in organic photovoltaics, absorbing light and contributing to photocurrent generation. [, , ]
- Sensors: this compound-based OTFTs can be used as sensitive moisture sensors, detecting changes in electrical properties upon exposure to water vapor. []
ANone: Several factors impact OFET performance:
- Film Morphology: Larger grain sizes, reduced grain boundaries, and optimal molecular orientation enhance charge carrier mobility and device performance. [, , ]
- Gate Dielectric: The choice of dielectric material affects the charge injection barrier, interfacial trap states, and overall device characteristics. [, , ]
- Device Architecture: Different configurations like bottom-gate/bottom-contact or top-gate/bottom-contact offer trade-offs in performance and fabrication complexity. []
- Environmental Factors: Exposure to oxygen, moisture, and light can degrade device performance over time. []
ANone: Computational methods provide valuable insights into:
- Electronic Structure: Density Functional Theory (DFT) calculations are used to determine electronic energy levels, band gaps, and molecular orbital distributions. [, , ]
- Charge Transport Mechanisms: Simulations help understand charge carrier mobility, the role of molecular packing, and the impact of structural disorder. [, ]
- Singlet Fission: Theoretical studies explore the mechanism and efficiency of singlet exciton fission in this compound and its derivatives. [, ]
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